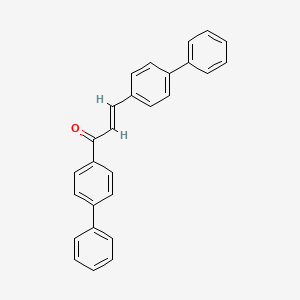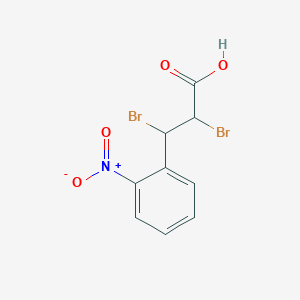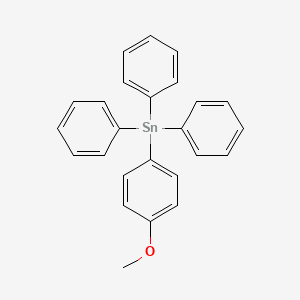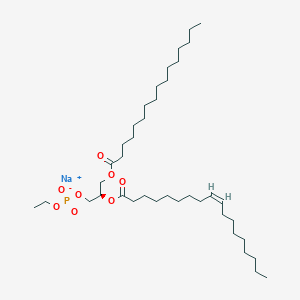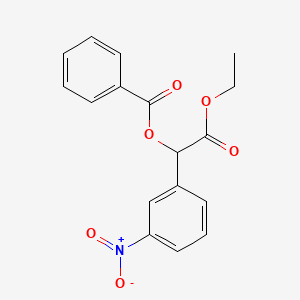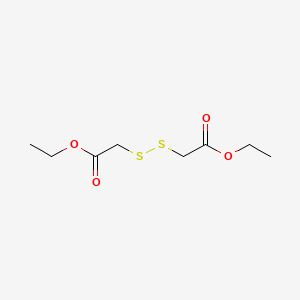
Thiourea, N-(4-acetylphenyl)-N'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(4-acetylphenyl)-N’-methyl- is an organic compound belonging to the class of thioureas Thioureas are sulfur-containing analogs of ureas, characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-acetylphenyl)-N’-methyl- typically involves the reaction of 4-acetylaniline with methyl isothiocyanate. The reaction is carried out in a suitable solvent, such as acetone or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(4-acetylphenyl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thioureas .
Aplicaciones Científicas De Investigación
Thiourea, N-(4-acetylphenyl)-N’-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as enzyme inhibition and antimicrobial properties.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(4-acetylphenyl)-N’-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. It can also interact with DNA, leading to changes in gene expression. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- Thiourea, N-(4-acetylphenyl)-N’-phenyl-
- Thiourea, N-(4-acetylphenyl)-N’-ethyl-
- Thiourea, N-(4-acetylphenyl)-N’-propyl-
Uniqueness
Thiourea, N-(4-acetylphenyl)-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Propiedades
Número CAS |
60575-80-6 |
|---|---|
Fórmula molecular |
C10H12N2OS |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
1-(4-acetylphenyl)-3-methylthiourea |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)8-3-5-9(6-4-8)12-10(14)11-2/h3-6H,1-2H3,(H2,11,12,14) |
Clave InChI |
OFUYWEOKKLWWNB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


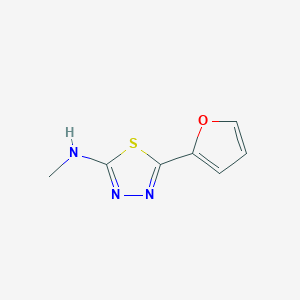
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
